molecular formula C2H6OS<br>HSCH2CH2OH<br>C2H6OS B042355 Beta-Mercaptoethanol CAS No. 60-24-2

Beta-Mercaptoethanol

Cat. No. B042355
CAS RN: 60-24-2
M. Wt: 78.14 g/mol
InChI Key: DGVVWUTYPXICAM-UHFFFAOYSA-N
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Description

Beta-Mercaptoethanol (β-ME) is a key intermediate in the synthesis of various chemicals, including fuels and pesticides. Its relevance spans across different scientific disciplines due to its unique chemical properties.

Synthesis Analysis

The synthesis of Beta-Mercaptoethanol typically involves the reaction of ethylene oxide with hydrogen sulfide under specific conditions. Zhao Gui-hong (2010) studied this process, finding optimal conditions for the reaction to yield high purity Beta-Mercaptoethanol, with conditions including a reactant ratio of ethylene epoxide to hydrogen sulfide of 1.4~1.6:1, a reaction temperature of 30°C, and a catalyst volume of 20mL (Zhao Gui-hong, 2010).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of Beta-Mercaptoethanol through this search were not found, the general molecular structure consists of a 2-hydroxyethyl group bonded to a thiol group, making it a valuable reagent in forming disulfide bonds in organic synthesis and biochemistry.

Chemical Reactions and Properties

Beta-Mercaptoethanol is known for its ability to reduce disulfide bonds to free thiols, making it a critical component in protein denaturation processes. Studies have shown its application in improving the quality of bovine blastocysts by preventing apoptosis induced by prooxidant agents, highlighting its antioxidative properties (J. Feugang et al., 2004).

Scientific Research Applications

  • Enzyme Stabilization

    Beta-mercaptoethanol is used to stabilize alpha-galactosidase during the purification and storage of enzymes extracted from Escherichia coli, as reported by Shifrin, Grochowski, and Luborsky (1970) in Nature (Shifrin, Grochowski, & Luborsky, 1970).

  • Embryology and Development

    In the field of embryology, Beta-mercaptoethanol has been found to promote embryo development and cystine uptake in bovine embryos, potentially aiding in intracellular glutathione synthesis, as shown in a study by Takahashi et al. (2002) and another study by the same team in 1993 (Takahashi et al., 2002); (Takahashi, Nagai, Hamano, Kuwayama, Okamura, & Okano, 1993).

  • Molecular Biology

    It stimulates the synthesis of glucose-regulated proteins (GRPs) in mammalian cells, leading to an increase in the steady-state levels of GRP transcripts, as indicated in a study by Kim and Lee (1987) in Molecular and Cellular Biology (Kim & Lee, 1987).

  • Genetics and Chromosomal Studies

    Beta-mercaptoethanol can cause differential staining of metaphase chromosomes and induce G-banding in chromosome preparations, as explored in a study by Potoki (1976) in Tsitologiia (Potoki, 1976).

  • Nutritional Biochemistry

    In nutritional biochemistry, it has been used to partly or completely reduce oxidized folates during thermal and pressure treatments, improving stability and kinetic information, as described in a study by Indrawati et al. (2004) in the Journal of Agricultural and Food Chemistry (Indrawati, Verlinde, Ottoy, Van Loey, & Hendrickx, 2004).

Safety And Hazards

Beta-Mercaptoethanol is classified as a flammable liquid and is toxic if swallowed or inhaled . It is fatal in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

Beta-Mercaptoethanol has been found to suppress inflammation and induce adipogenic differentiation in murine preadipocytes . It has also been found to promote osteogenesis of human mesenchymal stem cells via the sirt1-ERK pathway . These findings suggest potential future applications in the fields of inflammation, adipogenesis, and osteogenesis .

properties

IUPAC Name

2-sulfanylethanol
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InChI

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2
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InChI Key

DGVVWUTYPXICAM-UHFFFAOYSA-N
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Canonical SMILES

C(CS)O
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Molecular Formula

C2H6OS, Array
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DSSTOX Substance ID

DTXSID4026343
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Molecular Weight

78.14 g/mol
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Physical Description

Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour
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Boiling Point

315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C
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Flash Point

165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°)
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Vapor Density

2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13
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Product Name

Beta-Mercaptoethanol

Color/Form

Water-white mobile liquid

CAS RN

60-24-2, 155613-89-1
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-MERCAPTOETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-148 °F (NTP, 1992), < 25 °C
Record name THIOGLYCOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4628
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercaptoethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03345
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-Mercaptoethanol
Reactant of Route 2
Beta-Mercaptoethanol
Reactant of Route 3
Beta-Mercaptoethanol
Reactant of Route 4
Reactant of Route 4
Beta-Mercaptoethanol
Reactant of Route 5
Beta-Mercaptoethanol
Reactant of Route 6
Beta-Mercaptoethanol

Citations

For This Compound
24,200
Citations
MK Gupta, SJ Uhm, HT Lee - Fertility and sterility, 2010 - Elsevier
… (A) Oocytes vitrified and cultured in the absence of beta-mercaptoethanol. (B) Oocytes vitrified and cultured in the presence of beta-mercaptoethanol. Values within bars indicate the …
Number of citations: 202 www.sciencedirect.com
TL Kirley - Journal of Biological Chemistry, 1990 - Elsevier
… high concentrations of beta-mercaptoethanol at elevated … after treatment with beta-mercaptoethanol. Alkylation with 4-(… of disulfides by beta-mercaptoethanol introduced a fluorophore …
Number of citations: 81 www.sciencedirect.com
MK Kim, YH Fibrianto, HJ Oh, G Jang… - Journal of …, 2004 - synapse.koreamed.org
Supplementation of beta-mercaptoethanol (beta-ME) in in vitro maturation (IVM) medium was shown to improve embryo development and quality in several species. Epidermal growth …
Number of citations: 86 synapse.koreamed.org
K INUI, ROC OREFFO, JT TRIFFITT - Cell biology international, 1997 - Elsevier
Antioxidants are known to influence metabolism and promote cell survival in a number of cell culture systems. However, their effects on the modulation of bone cell differentiationin …
Number of citations: 39 www.sciencedirect.com
H Funahashi - Reproduction, 2005 - rep.bioscientifica.com
… This study was carried out to determine the effects of beta-mercaptoethanol (bME) during a transient co-culture of gametes for 10 min, and/or the following culture until 6–9 h after …
Number of citations: 46 rep.bioscientifica.com
M Bayer, S König - Biomacromolecular Mass Spectrometry, 2014 - search.proquest.com
A modification with β-mercaptoethanol was detected in commercial purified proteins, synthetic peptides, expressed proteins and proteins isolated from various sources. It results from …
Number of citations: 1 search.proquest.com
H Bagis, T Akkoc, C Taskin… - Reproduction in Domestic …, 2010 - Wiley Online Library
… The objective of this study was to investigate the effects of beta-mercaptoethanol (β-ME) on post-thaw embryo developmental competence and implantation rate of mouse pronuclear (…
Number of citations: 12 onlinelibrary.wiley.com
RE Click - Future Microbiology, 2020 - Future Medicine
When and how the COVID-19 pandemic caused by SARS-CoV-2 ends is the topic of substantial debate. Potential options to return societies back to a somewhat normal lifestyle appear …
Number of citations: 3 www.futuremedicine.com
B Merlo, E Iacono, D Bucci, M Spinaci… - … in Domestic Animals, 2016 - Wiley Online Library
… In conclusion, under our conditions, the addition of 0.1 and 0.7 mM beta-mercaptoethanol to maturation medium do not influence nuclear maturation of horse oocytes, nor the …
Number of citations: 5 onlinelibrary.wiley.com
S Yamaguchi, H Funahashi - Theriogenology, 2012 - Elsevier
… The objective of the present study was to examine the effects of the addition of the antioxidant beta-mercaptoethanol (bME) and caffeine to the thawing solution on the function of frozen-…
Number of citations: 33 www.sciencedirect.com

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